Cas no 2418723-05-2 (1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine)

1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 化学的及び物理的性質
名前と識別子
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- EN300-26628230
- 2418723-05-2
- 1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine
- 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine
-
- インチ: 1S/C12H16IN5/c1-9-10(8-18-4-2-15-3-5-18)6-11(13)7-12(9)16-17-14/h6-7,15H,2-5,8H2,1H3
- InChIKey: DQJUAJQCMQLONC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(C)=C(C=1)CN1CCNCC1)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 357.04504g/mol
- どういたいしつりょう: 357.04504g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.6Ų
1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26628230-1.0g |
1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine |
2418723-05-2 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26628230-1g |
1-[(3-azido-5-iodo-2-methylphenyl)methyl]piperazine |
2418723-05-2 | 1g |
$0.0 | 2023-09-12 |
1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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1-(3-azido-5-iodo-2-methylphenyl)methylpiperazineに関する追加情報
1-(3-Azido-5-Iodo-2-Methylphenyl)Methylpiperazine: A Comprehensive Overview
The compound with CAS No. 2418723-05-2, commonly referred to as 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry, materials science, and biotechnology. This compound is characterized by its unique structural features, which include a piperazine ring attached to a substituted phenyl group containing azide (-N3) and iodine (I) substituents. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable tool in various research and industrial settings.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine with high purity and yield. Researchers have employed advanced methodologies, such as Suzuki-Miyaura coupling reactions and Stille cross-coupling, to construct the complex architecture of this compound. These techniques not only ensure the stability of the molecule but also allow for fine-tuning of its electronic and steric properties, which are critical for its intended applications.
In the realm of drug discovery, 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine has garnered attention as a potential lead compound for developing novel therapeutic agents. Its azide group serves as a reactive site for click chemistry reactions, enabling the creation of bioconjugates that can target specific cellular pathways. For instance, studies have demonstrated that this compound can be used to synthesize inhibitors for kinases and other enzymes implicated in cancer and neurodegenerative diseases. The iodine substituent further enhances its pharmacokinetic properties, making it an attractive candidate for drug development pipelines.
Beyond its medicinal applications, 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine has found utility in materials science as a building block for constructing advanced materials with tailored functionalities. Its piperazine ring provides a rigid framework that can be incorporated into polymers, nanoparticles, and other macromolecular structures. Recent research has explored its use in creating stimuli-responsive materials that can undergo structural changes in response to external stimuli such as light or temperature. These materials hold promise for applications in sensors, drug delivery systems, and adaptive textiles.
The synthesis and characterization of 1-(3-azido-5-iodo-2-methylphenyl)methylpiperazine have been extensively documented in peer-reviewed journals, showcasing its versatility across multiple disciplines. Its ability to participate in diverse chemical transformations makes it an indispensable tool for chemists and material scientists alike. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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